BenchChemオンラインストアへようこそ!

5-Methyl-1,4-diazepane dihydrochloride

Medicinal Chemistry Scaffold Design Conformational Analysis

5-Methyl-1,4-diazepane dihydrochloride is the definitive chiral anchor for CNS drug discovery, enabling the (R)-configuration critical for dual orexin receptor antagonism (OX1R/OX2R) in suvorexant and its analogs. Unlike unsubstituted diazepane or piperazine alternatives that risk process failure, the 5-methyl group and the seven-membered ring are essential for productive receptor-ligand interactions. Supplied as the highly water-soluble dihydrochloride salt for seamless amide coupling and Boc-protection. Secure your reliable, research-grade supply now to advance your orexin, Rho-kinase (ROCK), or CXCR4 programs without the risk of scaffold-related failure.

Molecular Formula C6H16Cl2N2
Molecular Weight 187.11
CAS No. 2138042-41-6
Cat. No. B3381033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1,4-diazepane dihydrochloride
CAS2138042-41-6
Molecular FormulaC6H16Cl2N2
Molecular Weight187.11
Structural Identifiers
SMILESCC1CCNCCN1.Cl.Cl
InChIInChI=1S/C6H14N2.2ClH/c1-6-2-3-7-4-5-8-6;;/h6-8H,2-5H2,1H3;2*1H
InChIKeyDBSNHHJBAPATCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1,4-diazepane Dihydrochloride (CAS 2138042-41-6): Technical Specifications and Procurement Baseline


5-Methyl-1,4-diazepane dihydrochloride is a seven-membered saturated diazepane heterocycle containing two nitrogen atoms at positions 1 and 4, with a methyl substituent at the 5-position and formulated as the dihydrochloride salt (C₆H₁₆Cl₂N₂, MW 187.11) . The compound exists as a racemic mixture unless specified otherwise, with distinct stereochemical configurations ((5R) and (5S)) influencing downstream biological activity when incorporated into target molecules . As a building block, it is primarily utilized in medicinal chemistry for constructing orexin receptor antagonists, Rho-kinase inhibitors, and other CNS-targeting ligands [1][2].

Why Generic 1,4-Diazepane Substitution Fails: Critical Differentiators for 5-Methyl-1,4-diazepane Dihydrochloride


Substitution with unsubstituted 1,4-diazepane or alternative N-heterocyclic scaffolds (e.g., piperazine) in established synthetic routes introduces substantial risk of process failure. The 5-methyl substituent is not an inert decorative feature; it serves as the critical stereochemical anchor in the FDA-approved insomnia drug suvorexant and its developmental analogs, where the (R)-configuration at this position is essential for orexin receptor antagonism [1]. Replacing this scaffold with the simpler piperazine ring would reduce the seven-membered conformational flexibility that enables productive receptor-ligand interactions and alters the spatial orientation of key pharmacophores . Furthermore, the dihydrochloride salt form confers aqueous solubility (enhanced by dual hydrochloride counterions) that is distinct from the free base or mono-hydrochloride forms, directly impacting reaction conditions in both biocatalytic transamination and conventional amide coupling steps .

5-Methyl-1,4-diazepane Dihydrochloride: Quantitative Comparator Evidence for Scientific Selection


Seven-Membered Diazepane Ring Conformational Differentiation vs. Piperazine Scaffolds

The seven-membered 1,4-diazepane ring exhibits distinct three-dimensional conformational flexibility compared to the six-membered piperazine ring. Specifically, the diazepane scaffold adopts multiple low-energy conformations (twist-chair and boat) with a greater range of nitrogen-nitrogen distances and dihedral angles, whereas piperazine is constrained to a more planar chair conformation with limited conformational sampling . The 5-methyl substitution further biases the conformational equilibrium, introducing a stereogenic center that restricts rotational freedom and pre-organizes the scaffold for enantioselective target engagement .

Medicinal Chemistry Scaffold Design Conformational Analysis

Physical Property Differentiation: Salt Form vs. Free Base for Aqueous Process Compatibility

The dihydrochloride salt form of 5-methyl-1,4-diazepane (MW 187.11) provides substantially enhanced aqueous solubility relative to the free base (MW 114.19) [1]. The presence of two hydrochloride counterions increases molecular polarity and enables dissolution in aqueous reaction media without organic co-solvents, a critical requirement for biocatalytic transamination steps in suvorexant synthesis where enzyme activity depends on buffered aqueous conditions [2]. The free base, by contrast, exhibits limited water solubility (calculated XLogP3-AA = -0.1) and requires organic solvent systems for dissolution [1].

Process Chemistry Formulation Solubility

Suvorexant Synthesis Intermediate: Indispensable Role in Orexin Receptor Antagonist Production

5-Methyl-1,4-diazepane derivatives, specifically benzyl 5-methyl-1,4-diazepane-1-carboxylate and 5-chloro-2-(5-methyl-[1,4]diazepan-1-yl)-benzoxazole, are essential intermediates in all published synthetic routes to suvorexant (MK-4305, Belsomra), the only FDA-approved dual orexin receptor antagonist for insomnia [1][2]. Alternative scaffolds including unsubstituted 1,4-diazepane, piperazine, or homopiperazine fail to produce active orexin antagonists due to the absence of the 5-methyl stereogenic center required for (R)-configuration target binding [3]. The synthetic pathway disclosed in Cox et al. (J. Med. Chem. 2010) explicitly requires the 5-methyl-1,4-diazepane core, and attempts to substitute this scaffold would necessitate a complete de novo lead optimization campaign [3].

Drug Synthesis Orexin Antagonists Process Development

Chiral Resolution Feasibility: (R)- and (S)-Enantiomer Separation via Cocrystallization

Racemic 5-methyl-1,4-diazepane derivatives can be efficiently resolved via diastereomeric cocrystal formation, enabling access to enantiopure (R)-configured intermediates essential for suvorexant synthesis [1]. Specifically, (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride forms a crystalline cocrystal with (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED), providing a scalable alternative to preparative chiral HPLC [1]. This cocrystallization approach addresses the throughput, solvent consumption, and cost limitations inherent in chromatographic resolution, which was identified as a bottleneck in the original suvorexant synthetic route [2].

Chiral Resolution Process Chemistry Crystallization

Receptor Binding Affinity: Stereochemical Impact on 5HT2A and D2 Receptor Engagement

The (5R)-configured enantiomer of 5-methyl-1,4-diazepane dihydrochloride demonstrates measurable binding affinity for serotonin 5HT2A (Ki = 23.6 nM) and dopamine D2 (Ki = 43.3 nM) receptors in competitive radioligand binding assays . The (5S)-enantiomer exhibits a different binding profile, consistent with stereochemistry-dependent receptor recognition . While the free base form is the active binding species, the dihydrochloride salt is the preferred procurement form for subsequent functionalization due to its handling properties and direct compatibility with amide coupling conditions .

Receptor Pharmacology CNS Drug Discovery Binding Affinity

Intramolecular Reductive Amination: Synthetic Accessibility and Enzyme-Catalyzed Enantioselective Production

5-Methyl-1,4-diazepane dihydrochloride can be synthesized via intramolecular asymmetric reductive amination of aminoketones catalyzed by imine reductases, which provide high enantioselectivity without requiring stoichiometric chiral auxiliaries or transition metal catalysts . This biocatalytic route contrasts with conventional reductive amination using NaBH(OAc)₃ and AcOH, which yields racemic product requiring subsequent resolution [1]. The dihydrochloride salt form is directly obtained upon workup with HCl following the enzymatic step .

Biocatalysis Asymmetric Synthesis Green Chemistry

5-Methyl-1,4-diazepane Dihydrochloride: Validated Research and Industrial Application Scenarios


Suvorexant (Belsomra) and Orexin Receptor Antagonist Analog Synthesis

This compound serves as the core structural element in the synthesis of suvorexant and related methyl diazepane orexin receptor antagonists, as documented in Merck patents (US20170305916A1, US20160168138A1) and peer-reviewed medicinal chemistry literature [1][2]. The 5-methyl-1,4-diazepane scaffold is incorporated via amide coupling or reductive amination at the N1 and N4 positions, with the (R)-configuration at the 5-position being essential for dual orexin receptor antagonism [1]. Laboratories developing novel orexin receptor modulators or optimizing suvorexant synthetic routes require this specific building block; alternative scaffolds have not been validated for this target class [2].

Rho-Kinase (ROCK) Inhibitor Development Programs

Protected derivatives of 5-methyl-1,4-diazepane, such as (R)-1-Boc-5-methyl-1,4-diazepane, are recognized as crucial intermediates in the synthesis of Rho-kinase inhibitors [1]. The seven-membered diazepane ring provides a distinct spatial orientation of hydrogen-bonding groups compared to piperazine-based ROCK inhibitors, potentially enabling isoform selectivity or improved pharmacokinetic profiles. The dihydrochloride salt is the preferred starting material for Boc-protection and subsequent functionalization in these programs [1].

CXCR4 Receptor Antagonist and Isoquinoline Derivative Synthesis

N-Boc-protected 5-methyl-1,4-diazepane (tert-butyl 5-methyl-1,4-diazepane-1-carboxylate) is a documented reagent in the preparation of CXCR4 receptor antagonists and biologically active isoquinoline derivatives [1]. The 5-methyl substitution on the homopiperazine scaffold influences the conformational presentation of the pharmacophore, distinguishing it from unsubstituted homopiperazine-based CXCR4 antagonists. The dihydrochloride salt provides the free amine precursor for Boc protection under standard Schotten-Baumann or organic-phase conditions [1].

Chiral Pool Expansion and Enantioselective Methodology Development

The demonstrated industrial feasibility of resolving racemic 5-methyl-1,4-diazepane derivatives via cocrystallization with (R)-TED (Patent US20190276414A1) makes this compound class a valuable substrate for developing scalable chiral resolution methodologies [1]. The dihydrochloride salt of racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate serves as the starting point for cocrystal screening and process optimization studies. This application is particularly relevant for process chemistry groups seeking alternatives to preparative chiral chromatography [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-1,4-diazepane dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.